Hidrosmina

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

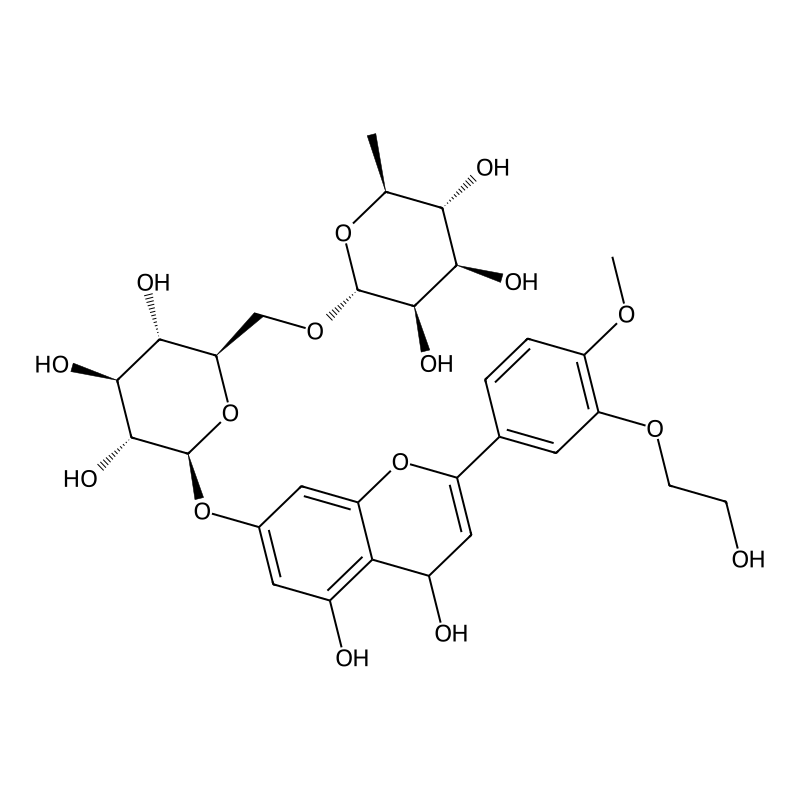

Hidrosmina is classified as a flavone, a type of flavonoid known for its vasoprotective properties. Its chemical formula is , with a molecular weight of approximately 652.60 g/mol . The compound is marketed under various names, including Venosmil, and is indicated for short-term relief from edema and symptoms associated with chronic venous insufficiency in adults .

The biological effects of hidrosmina include:

- Reduction of Capillary Permeability: It decreases the permeability induced by inflammatory agents.

- Improvement of Blood Viscosity: It enhances the deformability of red blood cells.

- Vasoconstriction: It induces gradual contraction of smooth muscle in vein walls.

- Lymphatic Flow Enhancement: It promotes dilation of lymphatic collectors and increases lymphatic conduction rates .

Clinical trials have demonstrated its efficacy in alleviating symptoms such as pain and heaviness in patients with chronic venous disease .

Hidrosmina can be synthesized through various chemical processes that typically involve the modification of diosmin, a naturally occurring flavonoid. The synthetic pathway generally includes:

- O-Glycosylation: Modification at the C7 position to form O-(beta-hydroxyethyl)diosmin.

- Methylation: Introduction of methoxy groups to enhance solubility and potency .

These methods allow for the production of hidrosmina with specific pharmacological properties suitable for therapeutic use.

Research on hidrosmina interactions indicates that it may interact with other medications affecting vascular tone or blood viscosity. Clinical studies have suggested that it can be safely combined with other venoactive agents, but caution is advised regarding potential synergistic effects that could lead to increased side effects or altered efficacy .

Similar Compounds: Comparison

Several compounds share structural or functional similarities with hidrosmina. Below are notable examples:

| Compound Name | Chemical Formula | Main Uses | Unique Features |

|---|---|---|---|

| Diosmin | Chronic venous insufficiency | Naturally occurring flavonoid | |

| Hesperidin | Antioxidant, anti-inflammatory | Citrus-derived flavonoid | |

| Rutoside | Vascular disorders | Known for its antioxidant properties | |

| Troxerutin | Chronic venous insufficiency | Synthetic derivative with similar actions |

Uniqueness of Hidrosmina

While similar compounds like diosmin and hesperidin also target vascular health, hidrosmina's unique modifications enhance its bioavailability and therapeutic effectiveness specifically for chronic venous insufficiency. Its ability to improve lymphatic flow and reduce capillary permeability distinguishes it from other venoactive agents.